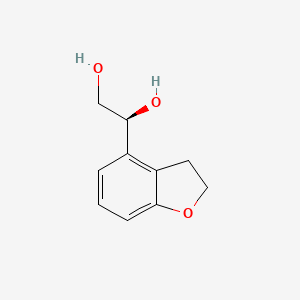
(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol is a chiral organic compound featuring a benzofuran ring fused with an ethane-1,2-diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available benzofuran derivatives.
Key Steps:
Reaction Conditions:
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol may involve:
Continuous Flow Synthesis: Enhances efficiency and scalability.
Biocatalysis: Utilizes enzymes to achieve high enantioselectivity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetone, tetrahydrofuran, methanol.
Major Products
Oxidation: Formation of benzofuran-4-carboxaldehyde.
Reduction: Formation of 2,3-dihydrobenzofuran-4-ylmethanol.
Substitution: Formation of derivatives with functional groups like halides, amines, or ethers.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Chiral Catalysts: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Biomarker Development: Used in the development of diagnostic tools.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of polymers and advanced materials.
Agriculture: Potential use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which (S)-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway.
Interactions: Formation of hydrogen bonds and hydrophobic interactions with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(2,3-Dihydrobenzofuran-4-yl)ethane-1,2-diol: The enantiomer of the compound with different biological activity.
4-Hydroxy-2,3-dihydrobenzofuran: Lacks the ethane-1,2-diol moiety.
Benzofuran-4-carboxylic acid: Contains a carboxylic acid group instead of the diol.
Uniqueness
Chirality: The (S)-enantiomer exhibits unique biological activity compared to the ®-enantiomer.
Functional Groups: The presence of both a benzofuran ring and an ethane-1,2-diol moiety provides distinct reactivity and interaction profiles.
Propriétés
Numéro CAS |
256472-68-1 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(1S)-1-(2,3-dihydro-1-benzofuran-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H12O3/c11-6-9(12)7-2-1-3-10-8(7)4-5-13-10/h1-3,9,11-12H,4-6H2/t9-/m1/s1 |
Clé InChI |
GISHMZNHTLGCGK-SECBINFHSA-N |
SMILES isomérique |
C1COC2=CC=CC(=C21)[C@@H](CO)O |
SMILES canonique |
C1COC2=CC=CC(=C21)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















